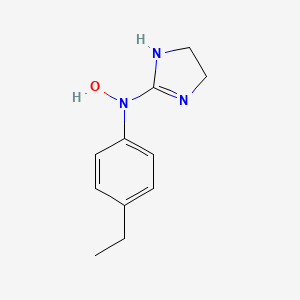
1,2,3,4,4a,9b-Hexahydro-4,6-dimethyldibenzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]thiophene is a sulfur-containing organic compound It is a derivative of dibenzothiophene, characterized by the presence of two methyl groups at the 4 and 6 positions and a partially hydrogenated structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,6-Dimethyl-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]thiophene can be synthesized through several methods. One common approach involves the reaction of 3-methylcyclohex-2-enone with 2-methylbenzenethiol to form an intermediate, which is then cyclized to produce the desired compound . The reaction conditions typically involve heating the reactants in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of 4,6-Dimethyl-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]thiophene may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethyl-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, fully hydrogenated derivatives, and various substituted derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
4,6-Dimethyl-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]thiophene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying sulfur-containing heterocycles.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 4,6-Dimethyl-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in its structure can form coordination complexes with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzothiophene: The parent compound, lacking the methyl groups and hydrogenation.
4,6-Dimethyldibenzothiophene: Similar structure but without the hydrogenation.
1,2,3,4-Tetrahydrodibenzothiophene: Partially hydrogenated but without the methyl groups.
Uniqueness
4,6-Dimethyl-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]thiophene is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and physical properties. These features make it valuable for specific applications in research and industry, where its analogs may not be as effective.
Propriétés
Formule moléculaire |
C14H18S |
|---|---|
Poids moléculaire |
218.36 g/mol |
Nom IUPAC |
4,6-dimethyl-1,2,3,4,4a,9b-hexahydrodibenzothiophene |
InChI |
InChI=1S/C14H18S/c1-9-5-3-7-11-12-8-4-6-10(2)14(12)15-13(9)11/h3,5,7,10,12,14H,4,6,8H2,1-2H3 |
Clé InChI |
TZCNKWPLSINERU-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC2C1SC3=C(C=CC=C23)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


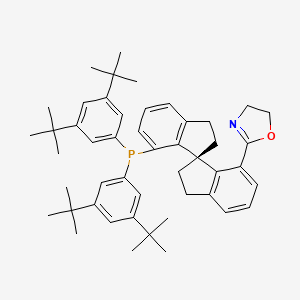
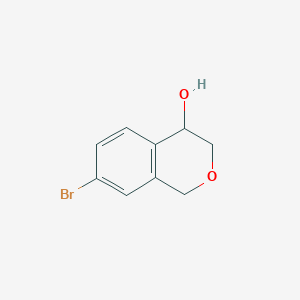
![4-Amino-5-iodo-7-(2-deoxy-2-fluoro-beta-D-arabino furanosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12834552.png)
![1-[1-(2-Methylpropyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12834555.png)
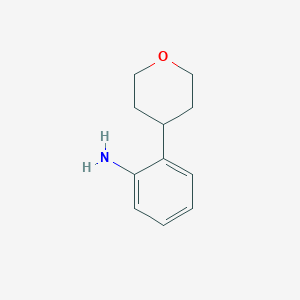
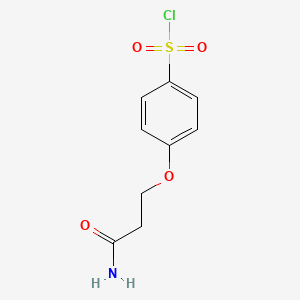

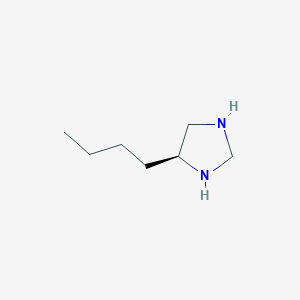

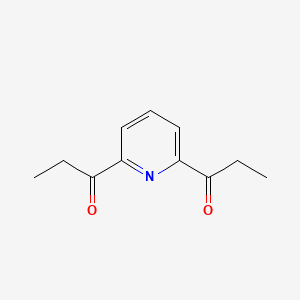
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-5-yl)propanoic acid](/img/structure/B12834595.png)
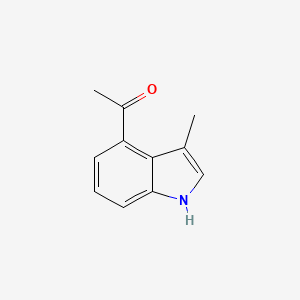
![5,6-Dihydrocyclopenta[d][1,2,3]triazol-1(4H)-amine](/img/structure/B12834623.png)
